(3-Methyl-4-phenylphenyl)methanamine
Overview
Description
“(3-Methyl-4-phenylphenyl)methanamine” is an organic compound with the molecular formula C14H15N . It has a molecular weight of 197.28 . The compound is also known as MPTM.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H15N/c1-11-9-12(10-15)7-8-14(11)13-5-3-2-4-6-13/h2-9H,10,15H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Synthesis and Characterization
- A compound closely related to (3-Methyl-4-phenylphenyl)methanamine, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, was synthesized using a high-yielding polyphosphoric acid condensation route and characterized by various spectroscopic techniques (Shimoga, Shin, & Kim, 2018).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes involving derivatives of this compound demonstrated unprecedented photocytotoxicity under red light and were shown to be effective in imaging and treatment of various cancer cells (Basu et al., 2014).
Catalysis in Chemical Reactions
- Derivatives of this compound have been used in the synthesis of N-heterocyclic ruthenium(II) complexes, which showed high efficiency in catalyzing transfer hydrogenation reactions (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Structural Studies and Chemical Properties
- Studies on the structure and properties of related compounds, such as N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, provide insights into the chemical behavior and potential applications of this compound (Younas, Abdelilah, & Anouar, 2014).
Anticonvulsant Potential
- Although not directly related to this compound, research on similar compounds has shown potential in developing anticonvulsant agents, which could be a direction for future research on this compound (Pandey & Srivastava, 2011).
Pharmacology and Serotonin Receptor Agonism
- Derivatives of this compound have been explored for their pharmacological properties, particularly as serotonin 5-HT1A receptor agonists, which may have implications for treating depression (Sniecikowska et al., 2019).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
- Methenamine primarily targets the urinary tract. Specifically, it is used for the prophylaxis and treatment of frequently recurring urinary tract infections (UTIs) that require long-term therapy .
- Formaldehyde is considered highly bactericidal and contributes to the compound’s antibacterial effect .
- The acid portions of methenamine salts (such as hippuric acid or mandelic acid) help maintain urine acidity and enhance formaldehyde liberation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Methenamine is absorbed from the gastrointestinal tract. It is distributed throughout the body. In the acidic urine, methenamine hydrolyzes to formaldehyde. Formaldehyde is excreted in the urine. Urinary pH affects methenamine’s conversion to formaldehyde .
Action Environment
- The acidic pH is crucial for methenamine’s conversion to formaldehyde. Optimal efficacy occurs in acidic urine. Stability depends on maintaining the appropriate pH .
Properties
IUPAC Name |
(3-methyl-4-phenylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-9-12(10-15)7-8-14(11)13-5-3-2-4-6-13/h2-9H,10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDPGPWRQIYZHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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